Met-Leu

Overview

Description

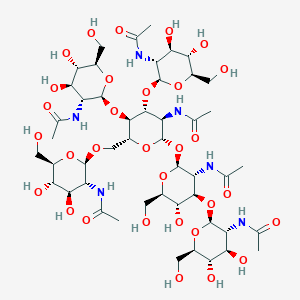

Met-Leu, also known as Methionyl-Leucine, is a dipeptide composed of the amino acids methionine and leucine. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Metabolic and Endocrine Applications

Leucine and Metformin Interaction

Research by (Fu et al., 2015) demonstrated that the combination of leucine and metformin significantly improved insulin sensitivity and glycemic control in obese mice. This suggests a potential application in managing diabetes and metabolic disorders.

AMPK/Sirt1 Pathway Activation

A study by (Banerjee et al., 2016) showed that a leucine-metformin combination activated the AMPK/Sirt1 pathway, enhancing insulin sensitivity in muscle and liver cells. This could be crucial in developing therapies for metabolic diseases.

2. Neuropharmacological Research

- Enkephalins in Brain Regions: The work of (Yang et al., 1977) studied the distribution of leucine and methionine enkephalins in rat brains, providing valuable insights into opioid peptide distribution and potential implications for pain management and neurological disorders.

3. Plant Biology and Biochemistry

- Role in Plant Metabolism: (Knill et al., 2009) investigated the role of leucine in Arabidopsis thaliana, finding it involved in both leucine biosynthesis and methionine chain elongation for glucosinolate formation. This highlights its significance in plant biochemistry and potential agricultural applications.

4. Bioelectronic Materials

- Electronic Properties of Amino Acids: A recent study by (Du et al., 2023) explored the electronic structures of aliphatic amino acids like L-Met and L-Leu. This research can pave the way for developing bioactive electronic materials in health technology.

Mechanism of Action

Target of Action

The primary targets of Met-Leu are the PDE5A and PRKAB1 . PDE5A, or phosphodiesterase-5A, is an enzyme that plays a crucial role in regulating intracellular concentrations of cyclic guanosine monophosphate (cGMP). PRKAB1, or AMP-activated protein kinase subunit beta-1, is a component of the AMP-activated protein kinase (AMPK) system, which plays a key role in regulating cellular energy homeostasis .

Mode of Action

This compound acts as a PDE5A inhibitor and a PRKAB1 activator . By inhibiting PDE5A, this compound prevents the breakdown of cGMP, leading to increased cGMP levels. This can result in various physiological effects, including vasodilation and increased blood flow. As a PRKAB1 activator, this compound stimulates the AMPK system, promoting energy production and utilization .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to activate the AMPK/Sirt1 pathway , which plays a crucial role in energy metabolism and insulin sensitivity . Additionally, this compound is involved in the biosynthesis of Leu and Met and the Met chain elongation cycle for glucosinolate formation .

Pharmacokinetics

Studies have shown that this compound has arapid absorption and elimination rate

Result of Action

This compound has been found to have several molecular and cellular effects. It can increase insulin sensitivity in skeletal muscle and stimulate glucose and lipid metabolism . Additionally, it has been shown to prevent cellular senescence and proteostasis disruption induced by myotube atrophy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as sildenafil, can enhance the effects of this compound . Additionally, the physiological state of the organism, such as age and metabolic status, can also affect the action, efficacy, and stability of this compound .

Future Directions

Research on Met-Leu and related compounds is ongoing, and future directions could include further investigation into their biochemical mechanisms of action and potential therapeutic applications. For example, one study found that a combination of Metformin and leucine prevented cellular senescence and proteostasis disruption, suggesting potential future applications in the treatment of age-related diseases .

Biochemical Analysis

Biochemical Properties

Methionine-Leucine interacts with various enzymes, proteins, and other biomolecules. For instance, methionine transporters have been harnessed for the production of methionine and other valuable biomolecules . These transporters are discussed with respect to their function, gene regulation, and biotechnological applications .

Cellular Effects

Methionine-Leucine influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, methionine has been shown to be involved in the production of S-adenosyl-L-methionine, a universal methyl donor involved in the methylation of a variety of substrates, including DNA, RNA, proteins, and lipids .

Molecular Mechanism

At the molecular level, Methionine-Leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, methionine transporters of four families increase production yield and specificity .

Metabolic Pathways

Methionine-Leucine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For example, methionine is involved in the methionine cycle, which is crucial for the synthesis of S-adenosylmethionine, a universal methyl donor .

properties

| { "Design of the Synthesis Pathway": "Met-Leu can be synthesized using solid-phase peptide synthesis method. This involves coupling of protected amino acids to a solid support followed by deprotection and cleavage of the peptide from the support.", "Starting Materials": [ "Fmoc-Met-OH", "Fmoc-Leu-OH", "Rink Amide MBHA resin", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methyl tert-butyl ether (MTBE)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Phenol", "Thioanisole", "Ethanedithiol" ], "Reaction": [ "1. Swell the Rink Amide MBHA resin in DCM for 30 minutes.", "2. Wash the resin with DCM and DMF.", "3. Deprotect the Fmoc group on the resin by treating it with 20% piperidine in DMF for 10 minutes.", "4. Wash the resin with DMF and DCM.", "5. Activate the carboxyl group of Fmoc-Met-OH and Fmoc-Leu-OH by mixing each with HBTU and DIPEA in DMF.", "6. Couple the activated amino acids to the resin by adding them to the resin and shaking for 2 hours.", "7. Wash the resin with DMF and DCM.", "8. Deprotect the amino group of the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 10 minutes.", "9. Wash the resin with DMF and DCM.", "10. Repeat steps 5-9 until the desired peptide length is achieved.", "11. Cleave the peptide from the resin by treating it with a mixture of TFA, TIS, phenol, thioanisole, and ethanedithiol for 3 hours.", "12. Precipitate the peptide with cold MTBE.", "13. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).", "14. Analyze the purity of the peptide by analytical HPLC and mass spectrometry." ] } | |

CAS RN |

14486-16-9 |

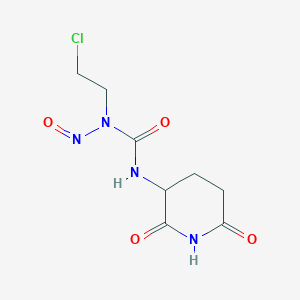

Molecular Formula |

C11H22N2O3S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |

InChI Key |

PBOUVYGPDSARIS-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fMet-Leu-Phe interact with neutrophils?

A1: fthis compound-Phe binds to specific receptors on the surface of neutrophils, known as formyl peptide receptors (FPRs). [, , , , , ] This binding initiates a cascade of intracellular signaling events, including calcium mobilization, phosphoinositide breakdown, and activation of protein kinase C. [, , , ]

Q2: What are the downstream effects of fthis compound-Phe binding to its receptor?

A2: fthis compound-Phe binding triggers several key neutrophil functions essential for immune response:

- Chemotaxis: The directed migration of neutrophils towards the source of the fthis compound-Phe gradient. [, , , , , , ]

- Superoxide Generation: The production of reactive oxygen species (ROS) like superoxide anions, contributing to the destruction of pathogens. [, , , , , , ]

- Degranulation: The release of enzymes and antimicrobial peptides from neutrophil granules, enhancing the inflammatory response. [, , , , ]

- Aggregation: The clumping together of neutrophils, potentially aiding in the containment of infection. [, , ]

Q3: What is the molecular formula and weight of fthis compound-Phe?

A3: The molecular formula of fthis compound-Phe is C21H31N3O5S, and its molecular weight is 425.55 g/mol.

Q4: Is there spectroscopic data available for fthis compound-Phe?

A5: While the provided research primarily focuses on the biological activity of fthis compound-Phe, studies have utilized techniques like fluorescence spectroscopy to analyze the size of the receptor binding pocket and the interaction of fthis compound-Phe analogs with the receptor. [] Further investigation into spectroscopic databases would be required for comprehensive data.

Q5: How do structural modifications of fthis compound-Phe affect its activity?

A5: Studies using various fthis compound-Phe analogs have revealed crucial structural requirements for receptor binding and activity:

- N-Formyl Group: The N-formyl group is essential for optimal binding and activity. []

- Amino Acid Side Chains: Modifications at the methionine, leucine, and phenylalanine positions can significantly impact receptor binding affinity and downstream signaling. [, ]

- C-Terminus: Changes at the carboxyl terminus of phenylalanine and beyond can influence the specificity and activity of the peptide. []

Q6: Are there any formulation strategies to improve its stability or bioavailability?

A6: While not explicitly discussed in the provided papers, potential formulation strategies for peptides like fthis compound-Phe could involve:

Q7: What in vitro models are used to study fthis compound-Phe activity?

A9: Researchers commonly use isolated neutrophils, neutrophil-like cell lines (e.g., HL-60 cells), and endothelial cell cultures to investigate the effects of fthis compound-Phe on various cellular functions. [, , , , , , ]

Q8: Are there any animal models used to study fthis compound-Phe in vivo?

A10: Yes, rabbit models have been employed to study the role of fthis compound-Phe in inflammatory responses, particularly in skin and lung tissues. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)